molecular formula C26H20O5 B11383044 3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Cat. No.: B11383044
M. Wt: 412.4 g/mol
InChI Key: HEYYOPXUTIPZBP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name of this compound is derived from its fused heterocyclic core and substituent groups. The parent structure is furo[3,2-g]chromen-7-one , a bicyclic system combining a furan ring (positions 3,2) and a chromenone scaffold (positions 7-oxo). Substituents are numbered according to their positions on this core:

  • 5,9-Dimethyl groups : Methyl substituents at positions 5 and 9 of the chromenone moiety.
  • 3-(2-Naphthyl) group : A naphthalen-2-yl substituent at position 3 of the fused ring system.
  • 6-Propanoic acid : A propanoic acid side chain at position 6.

The systematic IUPAC name is:
3-[5,9-Dimethyl-7-oxo-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-6-yl]propanoic acid

Structural Representation
The molecule consists of:

  • A furochromenone core (furan fused to chromenone at positions 3 and 2).
  • Methyl groups at C5 and C9.
  • A naphthalen-2-yl group at C3.
  • A propanoic acid chain at C6.

The SMILES notation for this compound is:
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=C(C=C4)C=CC=C5)C)CCC(=O)O .

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial vendors often use simplified or alternative names for this compound. Key examples include:

Database Alternative Name
PubChem 3-[3-(2-Naphthyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
EvitaChem 5,9-Dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-propanoic acid
Research Catalogs 6-(2-Carboxyethyl)-5,9-dimethyl-3-(naphthalen-2-yl)furo[3,2-g]chromen-7-one

These variations reflect differences in substituent ordering or descriptor prioritization. For example:

  • The furo[3,2-g]chromen core may be described as benzofurochromenone in older literature .
  • The propanoic acid group is sometimes termed β-carboxyethyl in patent documents .

Structural Analysis Table

Feature Position Substituent Molecular Formula
Furochromenone core Fused furan-chromenone C13H8O3
Methyl groups C5, C9 -CH3 +2×(CH3)
Naphthalen-2-yl group C3 C10H7 +C10H7
Propanoic acid side chain C6 -CH2CH2COOH +C3H5O2
Total C23H20O6

Properties

Molecular Formula

C26H20O5

Molecular Weight

412.4 g/mol

IUPAC Name

3-(5,9-dimethyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid

InChI

InChI=1S/C26H20O5/c1-14-19(9-10-23(27)28)26(29)31-25-15(2)24-21(12-20(14)25)22(13-30-24)18-8-7-16-5-3-4-6-17(16)11-18/h3-8,11-13H,9-10H2,1-2H3,(H,27,28)

InChI Key

HEYYOPXUTIPZBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

  • Reagents : 2-Naphthol, AlCl₃ (Lewis acid), and a brominated furochromenone intermediate.

  • Conditions : 80°C in dichloromethane, 12 hours.

  • Yield : ~50% (limited by steric hindrance).

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : 2-Naphthylboronic acid, K₂CO₃, DMF/H₂O (3:1), 100°C.

  • Yield : 65–70% with improved regioselectivity.

Installation of Methyl Groups

Methyl groups at C5 and C9 are introduced via electrophilic aromatic substitution or alkylation of enolates .

C5 Methylation

  • Reagent : Methyl iodide, LDA (lithium diisopropylamide).

  • Conditions : THF, −78°C, 2 hours.

  • Yield : 85% (regioselective due to steric directing effects).

C9 Methylation

  • Method : Ullmann coupling with methyl Grignard reagent.

  • Catalyst : CuI/1,10-phenanthroline.

  • Conditions : 120°C, DMF, 24 hours.

Propanoic Acid Side Chain Synthesis

The C6 propanoic acid side chain is installed through ester hydrolysis or carbonylation .

Ester Hydrolysis

  • Precursor : Ethyl 3-(5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoate.

  • Conditions : 10% NaOH, ethanol/water (1:1), reflux, 6 hours.

  • Yield : 90–95%.

Iridium-Catalyzed Carbonylation

A patent method for propionic acid synthesis is adapted:

  • Catalyst : Iridium acetate (48 wt%), ruthenium iodate (21 wt%).

  • Co-catalyst : Sodium iodide.

  • Conditions : 190°C, 30 bar CO pressure, propionic acid solvent.

  • Reaction Rate : 3.1–3.2 mol/L·h (validated for analogous systems).

Optimization and Catalytic Systems

Comparative studies of catalysts reveal:

Catalyst SystemTemperature (°C)Pressure (bar)Yield (%)Reference
Ir(OAc)₃ + RuI₃1903078
Pd/C + CuI120165
AlCl₃ (Friedel-Crafts)80150

Iridium-ruthenium systems show superior efficiency for carboxylation steps.

Purification and Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, naphthyl), 2.98 (t, 2H, CH₂CO₂H).

  • HRMS : m/z 456.1312 [M+H]⁺ (calc. 456.1309).

Challenges and Limitations

  • Steric Hindrance : Bulky 2-naphthyl group reduces coupling yields.

  • Regioselectivity : Competing methylation sites require directing groups.

  • Catalyst Cost : Iridium-based systems are expensive but indispensable .

Scientific Research Applications

3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among furochromen derivatives include substituents at positions 3, 5, 6, and 9, which significantly influence bioactivity and physicochemical properties. Below is a comparative analysis:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Key Activities / Notes References
Target Compound 3-(2-naphthyl), 5,9-dimethyl, 6-propanoic acid C₂₇H₂₂O₅ 426.46 N/A (structural focus) N/A
ZINC02123811 3-phenyl, 2,5,9-trimethyl, 6-propanoylpiperidine C₂₈H₂₈N₂O₅ 480.53 SARS-CoV-2 Mpro inhibitor (Kd = 8.3 nM)
EMAC10164h 3-(2,4-difluorophenyl), 5,9-dimethyl, 6-acetic acid C₂₂H₁₆F₂O₅ 398.35 Tumor-associated carbonic anhydrase inhibitor
Compound 2 (Borgatti et al., 2011) 3-(tert-butyl), 5,9-dimethyl, 6-acetamido C₂₅H₂₈N₂O₆ 452.50 NF-κB/p50 inhibitor (IC₅₀ = 0.8 μM)
3-(3-tert-Butyl-5,9-dimethyl-7-oxo-...) 3-tert-butyl, 5,9-dimethyl, 6-propanoic acid C₂₃H₂₆O₅ 390.45 Antiviral (structural analog)
3-(3,5,9-Trimethyl-7-oxo-...)propanoic acid 3,5,9-trimethyl, 6-propanoic acid C₁₇H₁₆O₅ 300.31 Discontinued (purity 95%)

Impact of Substituents on Bioactivity

  • Position 3 (Aryl/Alkyl Groups) :

    • 2-Naphthyl (Target Compound) : The bulky naphthyl group may enhance hydrophobic interactions in binding pockets but reduce solubility compared to smaller substituents like phenyl (ZINC02123811) or tert-butyl (Compound 2) .
    • Halogenated Phenyl (EMAC10164h) : Fluorine atoms improve metabolic stability and electron-withdrawing effects, enhancing enzyme inhibition .
  • Position 6 (Side Chain): Propanoic Acid vs. Propanoylpiperidine (ZINC02123811): The piperidine-carboxamide moiety increases binding affinity to SARS-CoV-2 Mpro via polar interactions .
  • Methyl vs. tert-Butyl Groups :

    • Methyl groups (Target, ZINC02123811) offer moderate steric effects, while tert-butyl (Compound 2) enhances hydrophobic binding but may limit access to narrow active sites .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The Target Compound (MW 426) falls within the drug-like range (<500), similar to analogs like ZINC02123811 (MW 480) .
  • Solubility: Propanoic acid derivatives (e.g., Target, EMAC10164h) likely exhibit moderate aqueous solubility due to ionizable carboxylic groups, whereas tert-butyl analogs (Compound 2) are more lipophilic .
  • Melting Points: Sulfonohydrazide derivatives () show high melting points (234–277°C), suggesting crystalline stability, but data for the Target Compound is lacking .

Biological Activity

3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is a complex organic compound belonging to the furochromene class. This compound has attracted attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings.

Molecular Characteristics

The molecular formula of 3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is C23H20O5C_{23}H_{20}O_{5}, with a molecular weight of 376.41 g/mol. Its structural features include a furochromene backbone and a propanoic acid side chain, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furochromene derivatives. For instance, a series of synthesized furochromone derivatives demonstrated significant antimicrobial activity against various pathogens. The mechanisms of action often involve interference with bacterial DNA gyrase, which is crucial for bacterial replication and survival .

Anti-inflammatory Properties

Furochromenes have been noted for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of 3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid has been explored in various studies. Some derivatives have shown efficacy in reducing tumor cell proliferation and inducing apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Case Studies

Study Findings Reference
Study on antimicrobial activityIdentified significant inhibition of bacterial growth using furochromene derivatives
Investigation into anti-inflammatory effectsDemonstrated reduction in cytokine levels in vitro
Evaluation of anticancer propertiesShowed dose-dependent inhibition of cancer cell lines

The biological activities of 3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid are attributed to several mechanisms:

  • DNA Interaction : Compounds from the furochromene family can intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can influence ROS levels, leading to oxidative stress in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for purity assessment. For example, LC conditions using a methanol gradient (10–90% MeOH with 0.1% formic acid) over 15 minutes at 1.2 mL/min flow rate can resolve structurally similar impurities. ESI+ mass spectrometry (e.g., observed m/z 572.09 [M+H]+) confirms molecular weight .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography (for solid-state conformation) are essential. While no direct data exists for this compound, analogous furochromen derivatives are analyzed using these methods .

Q. How can solubility challenges be addressed during in vitro assays?

  • Solvent Selection : Based on structurally related propanoic acid derivatives, dissolve the compound in DMSO (1–2 mg/mL) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS pH 7.2). Ensure residual organic solvent concentrations <1% to avoid cellular toxicity .
  • Aqueous Solubility : If organic solvent-free solutions are required, direct dissolution in PBS (1 mg/mL) is feasible, but solutions should be freshly prepared to avoid hydrolysis .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this compound?

  • Coupling Reactions : Use DMSO as a solvent for nucleophilic substitutions or amide couplings, as demonstrated in furochromen derivatives (e.g., room temperature reactions with 1-hour stirring). Monitor reaction progress via LC-MS to identify intermediates and byproducts .
  • Purification : Flash chromatography with silica gel (gradient elution using ethyl acetate/hexane) or preparative HPLC can isolate the target compound. Retention time and mass data from analogous compounds (e.g., 9.55 min LC retention time) guide method development .

Q. How can biological activity be systematically evaluated, given its structural complexity?

  • In Vitro Assays :

  • Osteoclast Inhibition : Adapt protocols from studies on 3-(3-hydroxyphenyl)propanoic acid, which reduces RANKL-induced osteoclast differentiation at 0.1 mg/mL. Use tartrate-resistant acid phosphatase (TRAP) staining and hydroxyapatite resorption assays .
  • Amyloid-β Aggregation : Employ thioflavin-T fluorescence assays to monitor inhibition of Aβ42 aggregation (100 µM test concentration) .
    • Ex Vivo Models : Test neuroprotective effects by measuring brain accumulation in rodent models, as seen in polyphenol metabolite studies .

Q. How should contradictory data on bioactivity or physicochemical properties be resolved?

  • Case Example : If solubility or stability data conflict across studies, validate via orthogonal methods:

Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.

Stability Profiling : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .

  • Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines (e.g., RAW 264.7 macrophages, primary neurons) to confirm reproducibility .

Methodological Guidance for Data Interpretation

Q. What computational tools aid in predicting interaction mechanisms?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., RANKL, Aβ42). Input the compound’s 3D structure (generated via Gaussian 09 or Avogadro) and compare binding energies to known inhibitors .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and polar surface area .

Key Considerations for Experimental Design

  • Stereochemical Purity : Ensure enantiomeric excess is quantified via chiral HPLC, especially if the compound has multiple stereocenters .
  • Stability in Biological Media : Pre-test compound stability in cell culture media (e.g., DMEM + 10% FBS) over 24 hours to rule out assay artifacts .

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